N-Methoxy-N-methylisothiazole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N-methylisothiazole-3-carboxamide can be synthesized through the reaction between 3,4-dichloroisothiazole-5-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride . The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methylisothiazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methoxy-N-methylisothiazole-3-carboxylic acid, while reduction may produce this compound derivatives .
Scientific Research Applications
N-Methoxy-N-methylisothiazole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylisothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylisoxazole-3-carboxamide: This compound has a similar structure but differs in the heterocyclic ring, which contains an oxygen atom instead of sulfur.
3,4-Dichloroisothiazole-5-carboxamide: Another related compound with different substituents on the isothiazole ring.
Properties
Molecular Formula |
C6H8N2O2S |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N-methoxy-N-methyl-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C6H8N2O2S/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 |
InChI Key |
CQQMCVRQJUTFIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NSC=C1)OC |
Origin of Product |
United States |
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